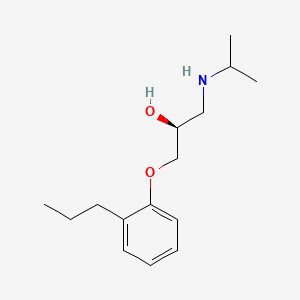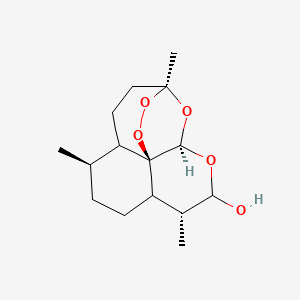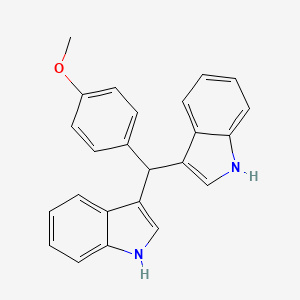
DIM-C-pPhOCH3
概述
科学研究应用
DIM-C-pPhOCH3 有几种科学研究应用,包括:
癌症研究: 它诱导癌细胞凋亡,使其成为癌症治疗的潜在候选药物.
作用机制
DIM-C-pPhOCH3 通过作为神经生长因子诱导的 Bα (NGFI-Bα, Nur77) 受体的激动剂发挥作用。这种相互作用导致癌细胞中凋亡途径的激活,导致细胞死亡。该化合物还通过抑制核因子 κB (NF-κB) 信号通路来调节炎症基因的表达 .
安全和危害
未来方向
While DIM-C-pPhOCH3 has shown promise in inducing apoptosis in cancer cell lines and enhancing long-term potentiation in hippocampal slices, more research is needed to fully understand its potential therapeutic applications . It’s also necessary to increase research regarding pharmaceutic forms that improve its low solubility and poor bioavailability .
生化分析
Biochemical Properties
DIM-C-pPhOCH3 interacts with the NGFI-Bα, Nur77 receptor, a member of the NR4A family . This interaction triggers a series of biochemical reactions that lead to apoptosis in cancer cell lines
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It induces apoptosis in cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NGFI-Bα, Nur77 receptor . This binding triggers a series of events that lead to apoptosis in cancer cells . It also affects gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are still being studied. Current research suggests that it has long-term effects on cellular function, particularly in inducing apoptosis in cancer cells .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the NGFI-Bα, Nur77 receptor
Transport and Distribution
It is known to interact with the NGFI-Bα, Nur77 receptor , but the specifics of how it is transported and distributed are still being studied.
Subcellular Localization
As an agonist of the NGFI-Bα, Nur77 receptor, it is likely to be found wherever this receptor is present in the cell
准备方法
化学反应分析
反应类型
DIM-C-pPhOCH3 经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类。
还原: 还原反应可以将化合物转化为其还原形式。
取代: 取代反应可能发生在吲哚环或甲氧基苯基上.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 取代反应通常需要钯碳或路易斯酸等催化剂.
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可以生成醌类,而还原可以生成各种还原衍生物 .
相似化合物的比较
类似化合物
DIM-C-pPhOH: 结构类似,但具有羟基而不是甲氧基。
DIM-C-pPhCO2Me: 含有羧酸酯基。
DIM-C-pPhtBu: 具有叔丁基.
独特性
DIM-C-pPhOCH3 由于其与 Nur77 受体的特异性相互作用及其在癌细胞中的强效凋亡作用而独一无二。与类似化合物相比,其甲氧基也有助于其独特的化学性质和生物活性 .
属性
IUPAC Name |
3-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-27-17-12-10-16(11-13-17)24(20-14-25-22-8-4-2-6-18(20)22)21-15-26-23-9-5-3-7-19(21)23/h2-15,24-26H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCMKJAXOIFTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463916 | |
| Record name | DIM-C-pPhOCH3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33985-68-1 | |
| Record name | DIM-C-pPhOCH3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DIM-C-pPhOCH3, or 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, acts as an agonist for the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-Bα). [, , , , ]. This means it binds to and activates Nur77, leading to changes in gene expression. Depending on the cell type, this activation can lead to:
- Increased expression of pro-apoptotic genes: This includes genes like tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), cystathionase, p21, p8, and sestrin-2, ultimately leading to programmed cell death (apoptosis). [, , ]
- Inhibition of adipogenesis: this compound has been shown to reduce adipogenesis, potentially by suppressing TR4 transcriptional activity, a key regulator of lipid homeostasis in adipose tissue. []
- Induction of other cellular responses: this compound can also activate Nur77-independent pathways, leading to effects like caspase-dependent apoptosis, activation of early growth response gene-1 (EGR-1), and increased phosphorylation of c-Jun N-terminal kinase (JNK). []
ANone: While the provided research focuses on the biological activity of this compound, it lacks specific details regarding its spectroscopic data. For comprehensive structural characterization, further analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be necessary.
ANone: The provided research focuses on this compound's role as an agonist for the Nur77 receptor and its subsequent biological effects. There is no mention of catalytic properties or applications related to catalysis in these studies.
ANone: While the provided research doesn't delve into specific SAR studies for this compound, it does highlight that structural modifications within the broader class of 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes can influence their activity on different targets. For example:
- Nur77 activation: Compounds with p-trifluoromethyl (DIM-C-pPhCF3), hydrogen (DIM-C-pPh), and p-methoxy (this compound) substituents have shown to activate Nur77. []
- PPARγ activation: Compounds with p-trifluoromethyl (DIM-C-pPhCF3), p-t-butyl (DIM-C-pPhtBu), and phenyl (DIM-C-pPhC6H5) substituents have been identified as PPARγ agonists. []
ANone: Several studies demonstrate the efficacy of this compound in both laboratory and animal models:
- In vitro: this compound has demonstrated efficacy in inhibiting the growth and inducing apoptosis in various cancer cell lines, including colon, bladder, pancreatic, prostate, and breast cancer cells. [, , ]
- In vivo: this compound has shown to inhibit tumor growth in mouse models implanted with human cancer cells. For instance, a study showed that this compound (25 mg/kg/d) significantly reduced tumor growth in mice bearing KU7 bladder cancer xenografts. [] Similarly, it also inhibited tumor growth in athymic nude mice with RKO colon cancer xenografts. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


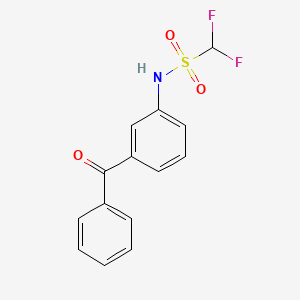

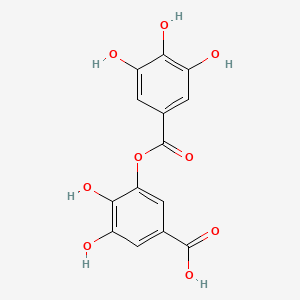
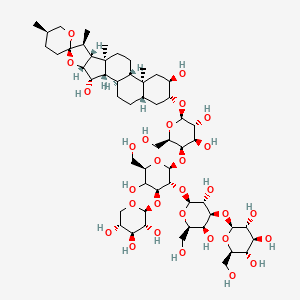

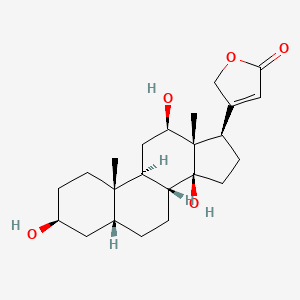
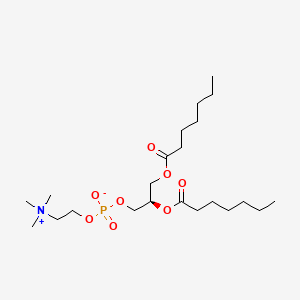

![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1670578.png)


